molecular formula C15H23NO3 B12943201 tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B12943201
M. Wt: 265.35 g/mol
InChI Key: MZROITKHJJJGJI-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (S)-2-benzyl-3-hydroxypropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for carbamates often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, RLi

Major Products:

    Oxidation: Benzyl alcohol derivatives

    Reduction: Primary amines

    Substitution: Substituted carbamates

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions during chemical synthesis. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • tert-Butyl carbanilate

Comparison:

The unique combination of the tert-butyl, benzyl, and hydroxypropyl groups in tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate provides distinct steric and electronic properties, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-benzyl-3-hydroxypropyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1

InChI Key

MZROITKHJJJGJI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO

Origin of Product

United States

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